molecular formula C21H23BrN4O4 B11451080 6-Cyclohexyl 2-methyl 7-(4-bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2,6-dicarboxylate

6-Cyclohexyl 2-methyl 7-(4-bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2,6-dicarboxylate

Cat. No.: B11451080
M. Wt: 475.3 g/mol
InChI Key: AWQKVRUZJISBHI-UHFFFAOYSA-N
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Description

6-Cyclohexyl 2-methyl 7-(4-bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2,6-dicarboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of a triazole ring fused with a pyrimidine ring imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclohexyl 2-methyl 7-(4-bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2,6-dicarboxylate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving enaminonitriles and benzohydrazides.

    Formation of the Pyrimidine Ring: The pyrimidine ring is formed through a condensation reaction involving the triazole intermediate and appropriate aldehydes or ketones.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Cyclohexyl 2-methyl 7-(4-bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2,6-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of oxidized derivatives with altered biological activities.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may result in the formation of reduced derivatives with different pharmacological properties.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this reaction include sodium azide, potassium cyanide, and various amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium azide, potassium cyanide, amines, dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives with altered biological activities.

    Reduction: Reduced derivatives with different pharmacological properties.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

6-Cyclohexyl 2-methyl 7-(4-bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2,6-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Cyclohexyl 2-methyl 7-(4-bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2,6-dicarboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in disease pathways.

    Pathways: The compound’s effects on cellular pathways, such as apoptosis, cell cycle regulation, and signal transduction, contribute to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Cyclohexyl 2-methyl 7-(4-bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2,6-dicarboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the cyclohexyl and bromophenyl groups enhances its potential for therapeutic applications and differentiates it from other similar compounds .

Properties

Molecular Formula

C21H23BrN4O4

Molecular Weight

475.3 g/mol

IUPAC Name

6-O-cyclohexyl 2-O-methyl 7-(4-bromophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-2,6-dicarboxylate

InChI

InChI=1S/C21H23BrN4O4/c1-12-16(19(27)30-15-6-4-3-5-7-15)17(13-8-10-14(22)11-9-13)26-21(23-12)24-18(25-26)20(28)29-2/h8-11,15,17H,3-7H2,1-2H3,(H,23,24,25)

InChI Key

AWQKVRUZJISBHI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C(=O)OC)N1)C3=CC=C(C=C3)Br)C(=O)OC4CCCCC4

Origin of Product

United States

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